5,6-Heptadienal, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Heptadienal, 2-methyl- is an organic compound with the molecular formula C10H14O. It is also known by its IUPAC name, 2-ethylidene-6-methylhepta-3,5-dienal . This compound is characterized by its unique structure, which includes a heptadienal backbone with a methyl group at the second position. It is commonly used in various chemical and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Heptadienal, 2-methyl- can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes. For instance, the reaction between 2-methyl-3-buten-2-ol and acrolein under basic conditions can yield 5,6-Heptadienal, 2-methyl- as a product .
Industrial Production Methods
In industrial settings, the production of 5,6-Heptadienal, 2-methyl- often involves catalytic processes. These processes typically use metal catalysts to facilitate the reaction and improve yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5,6-Heptadienal, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
5,6-Heptadienal, 2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Heptadienal, 2-methyl- involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylidene-6-methylhepta-3,5-dienal
- 3,5-Heptadienal, 2-ethylidene-6-methyl-
Uniqueness
5,6-Heptadienal, 2-methyl- is unique due to its specific structure and reactivity.
Properties
CAS No. |
185434-03-1 |
---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
InChI |
InChI=1S/C8H12O/c1-3-4-5-6-8(2)7-9/h4,7-8H,1,5-6H2,2H3 |
InChI Key |
RUKWILHUGAYCHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.